2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Description
2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
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Mechanism of Action
Target of action
Compounds with similar structures have been found to bind with high affinity to multiple receptors . The specific targets of “2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide” would depend on its specific structure and properties.
Mode of action
The mode of action would depend on the specific targets of the compound. It could potentially interact with its targets through hydrogen bonding and other types of molecular interactions.
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Compounds with similar structures have been found to affect a variety of biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific structure and properties. Factors such as its lipophilicity and potential for interaction with biological targets could influence its bioavailability.
Biological Activity
The compound 2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a unique thieno[3,2-d]pyrimidine core, which is known for its diverse biological properties. The presence of a fluorophenyl group and a sulfanyl moiety enhances its pharmacological profile.
Molecular Formula
- C : 23
- H : 23
- F : 1
- N : 4
- O : 3
- S : 1
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,2-d]pyrimidine Core : Cyclization of thiophene and pyrimidine derivatives.
- Introduction of the Fluorophenyl Group : Utilization of fluorobenzyl halides under basic conditions.
- Acylation Reaction : Coupling with suitable acetamide derivatives to finalize the structure.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition against various cancer cell lines, including:
- Colorectal (HCT-116)
- Ovarian (SKOV3)
- Breast (SKBR3)
The IC50 values for these compounds ranged from 3.83μM to 11.94μM, suggesting strong cytotoxic effects compared to established drugs like erlotinib and lapatinib .
The mechanism through which these compounds exert their effects often involves:
- Inhibition of key oncogenic pathways such as the EGFR and PI3K pathways.
- Induction of apoptosis in cancer cells.
Structure–Activity Relationships (SAR)
The effectiveness of the compound is influenced by its structural components:
- The sulfanyl group plays a critical role in enhancing biological activity.
- Substituents on the thieno[3,2-d]pyrimidine ring can significantly alter potency.
- The fluorophenyl group contributes to improved binding affinity to target proteins.
Table 1: SAR Analysis of Thienopyrimidine Derivatives
Compound | Substituent | IC50 (µM) | Remarks |
---|---|---|---|
5d | Fluorophenyl | 7.2 ± 0.6 | Enhanced potency |
10b | N/A | 221.7 ± 30 | Safer profile |
II | Naphthalene | 2.6 ± 0.2 | Most potent |
Case Studies
Several studies have explored the anticancer potential of thienopyrimidine derivatives:
- A study on a series of thieno[3,2-d]pyrimidine compounds revealed significant activity against multiple cancer cell lines with a focus on optimizing their structures for enhanced efficacy .
- Molecular docking studies demonstrated that these compounds effectively bind to target proteins involved in tumor progression .
Properties
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S2/c1-14-4-2-3-5-17(14)24-19(27)13-30-22-25-18-10-11-29-20(18)21(28)26(22)12-15-6-8-16(23)9-7-15/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPMOKJRWVUGOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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